molecular formula C8H15BrO3S B13295177 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13295177
M. Wt: 271.17 g/mol
InChI Key: WOZMWNCTYNVVFT-UHFFFAOYSA-N
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Description

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide (CAS 1595817-35-8) is a high-value chemical building block with the molecular formula C 8 H 15 BrO 3 S and a molecular weight of 271.17 g/mol . This synthetically versatile compound features a brominated tetrahydrothiophene 1,1-dioxide (sulfolane) core functionalized with a sec-butoxy group. The sulfolane moiety is a well-known polar scaffold with high stability, while the bromide and ether groups offer distinct reactive sites for further chemical modification. Researchers can leverage this structure in various applications, including medicinal chemistry as a polar pharmacophore, materials science as a precursor for functionalized monomers, and as an intermediate in the synthesis of more complex sulfur-containing molecules. The compound's structure suggests potential use in developing novel polymers or as a key intermediate in multi-step organic synthesis. For research and development purposes only. Not for diagnostic, therapeutic, or household use.

Properties

Molecular Formula

C8H15BrO3S

Molecular Weight

271.17 g/mol

IUPAC Name

3-bromo-4-butan-2-yloxythiolane 1,1-dioxide

InChI

InChI=1S/C8H15BrO3S/c1-3-6(2)12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3

InChI Key

WOZMWNCTYNVVFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CS(=O)(=O)CC1Br

Origin of Product

United States

Preparation Methods

Bromination of 2,5-dihydrothiophene-1,1-dioxide

One method for synthesizing 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide involves the bromination of 2,5-dihydrothiophene-1,1-dioxide. This reaction can be performed using N-bromosuccinimide (NBS) as the brominating agent.

The reaction proceeds via the addition of bromine across the double bond of 2,5-dihydrothiophene-1,1-dioxide. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile such as water to yield the desired product.

The procedure for synthesizing trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a related compound, involves reacting 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in 2 mL of H2O in a 25-mL round-bottom flask. The mixture is stirred and heated in a boiling water bath for 1 hour. After cooling, the resulting crystals are collected by suction filtration, washed with ice-cold water, and recrystallized from hot water.

Reaction Mechanism

The bromination reaction with NBS involves multiple mechanistic steps:

  • The \$$\pi\$$ electrons of the carbon-carbon double bond interact with the electrophilic bromine of NBS.
  • A cyclic bromonium cation intermediate is formed.
  • The oxygen atom of water displaces bromine, resulting in a trans configuration of the bromine atom and hydroxyl group across the ring.
  • The delocalized anion is protonated to produce succinimide as a coproduct.

Reaction Setup

The reaction setup generally includes:

  • Reactants: 2,5-dihydrothiophene-1,1-dioxide, N-bromosuccinimide, and a suitable solvent (e.g., water).
  • Reaction vessel: A round-bottom flask equipped with a stirrer and condenser.
  • Heating source: A hot plate or water bath to maintain the required reaction temperature.

Data Table: Reactants and Conditions

Reactant Amount Solvent Temperature Time
2,5-dihydrothiophene-1,1-dioxide 1.2 g Water Boiling 1 hour
N-bromosuccinimide 1.8 g

Green Chemistry Aspects

The described reaction avoids the use of highly toxic molecular bromine (\$$Br_2\$$) and uses water as the solvent for both the reaction and recrystallization, aligning with green chemistry principles.

Chemical Properties of 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

Property Value
CAS No. 35330-57-5
Molecular Formula \$$C4H7BrO_3S\$$
Molecular Weight 215.0656
Solubility Refer to manufacturer
Storage Store at RT

Applications

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide has several scientific uses:

  • As a building block in the synthesis of more complex molecules.
  • In pharmaceutical research for developing new drugs.
  • In materials science for creating novel compounds with specific properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of organosulfur compounds on biological systems.

Mechanism of Action

The mechanism by which 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide exerts its effects depends on its interaction with molecular targets. The bromine atom and the sec-butoxy group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The sulfone group can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfolane Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Features
3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide 3-Br, 4-sec-butoxy C₈H₁₅BrO₃S Bromine enhances electrophilicity; sec-butoxy group introduces steric bulk
Sulfolane (Tetrahydrothiophene 1,1-dioxide) Unsubstituted C₄H₈O₂S Benchmark solvent for aromatic separations; high polarity and thermal stability
3-Bromotetrahydrothiophene 1,1-dioxide 3-Br substitution C₄H₇BrO₂S Brominated analog with enhanced reactivity in substitution reactions
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride Brominated thiochroman scaffold with amino group C₉H₁₀BrNO₂S·HCl Potential pharmacological activity due to amino functionality
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 3-amino substitution C₄H₁₀ClNO₂S Amino group enables peptide coupling or coordination chemistry

Physicochemical Properties

Table 2: Key Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility in n-Heptane Partition Coefficient (log P)
3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide Not reported Not reported Likely low (polar sulfone) Estimated >2 (due to Br and sec-butoxy)
Sulfolane 285 27.4–27.8 Moderate 0.78 (used as benchmark in aromatic separation)
3-Bromotetrahydrothiophene 1,1-dioxide Not reported Not reported Low Higher than sulfolane (Br increases hydrophobicity)
  • Solubility Trends : Bromine and bulky sec-butoxy substituents reduce water solubility compared to unsubstituted sulfolane. Polar aprotic solvents like DMSO or acetonitrile are preferred for handling .
  • Reactivity : The bromine atom in the 3-position facilitates nucleophilic substitution reactions, while the sulfone group stabilizes adjacent carbocations, enabling diverse synthetic modifications .

Biological Activity

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is an organic compound with significant potential in various biological applications, particularly in agriculture and medicinal chemistry. This article delves into its biological activity, including its potential as a pesticide, herbicide, and other therapeutic uses.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a bromine atom and a sec-butoxy group. Its molecular formula is C10_{10}H15_{15}BrO2_2S, and it has a molecular weight of 271.17 g/mol. The unique structure contributes to its reactivity and biological interactions.

Potential Applications

  • Agricultural Use :
    • Pesticide/Herbicide : The compound's structure suggests potential herbicidal activity similar to other thiophene derivatives. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activity against pests and weeds.
  • Pharmacological Potential :
    • Anticancer Activity : Research on related compounds indicates that modifications in the tetrahydrothiophene structure can lead to enhanced cytotoxicity against tumor cells. Compounds with similar frameworks have shown promise in targeting cancer cell lines .
    • Antimicrobial Properties : The presence of the bromine atom may enhance the antimicrobial efficacy of the compound, as halogenated compounds often exhibit improved biological activity against bacteria and fungi.

Case Studies

A review of literature reveals several studies focusing on the biological effects of thiophene derivatives:

  • Cytotoxicity Studies :
    A study examining various thiophene derivatives found that certain structural modifications led to increased cytotoxicity against human tumor cell lines. While specific data for 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is limited, its structural similarity to active compounds suggests potential efficacy .
  • Antimicrobial Activity :
    Similar compounds have been evaluated for their ability to inhibit bacterial growth. For instance, brominated thiophenes have demonstrated potent activity against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Comparative Analysis

To further understand the implications of structural variations in biological activity, the following table compares 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide with related compounds:

Compound NameStructural FeaturesBiological Activity
3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxideBromine and sec-butoxy substitutionPotential herbicidal and cytotoxic properties
3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxideHydroxyl group instead of sec-butoxyIncreased polarity; potential for enhanced solubility and bioavailability
3-Iodo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxideIodine substitutionMay exhibit different reactivity; potential for varied biological effects

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.

Future Research Directions

Further research is essential to elucidate the specific mechanisms by which 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide exerts its biological effects. Suggested areas of investigation include:

  • In Vivo Studies : Conducting animal studies to assess the compound's efficacy and safety profile.
  • Mechanistic Studies : Investigating the pathways through which the compound interacts with cellular targets.
  • Environmental Impact Assessments : Evaluating the ecological implications of using this compound in agricultural applications.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldNotes
BrominationBr₂ in HOAc, 130°C, 12h~30%Low yields may require iterative optimization of stoichiometry
Etherificationsec-Butanol, NaH, DMFN/ASteric hindrance from sec-butoxy group necessitates prolonged reaction times

Advanced: How can computational methods predict the reactivity of the bromine substituent in this compound?

Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of the bromine atom and sec-butoxy group on the tetrahydrothiophene ring. Key steps include:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions for substitution reactions.
  • Transition State Analysis : For predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent Effects : Molecular dynamics (MD) simulations can assess solvent interactions, critical for designing catalytic systems .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry (e.g., sec-butoxy orientation) and confirm bromine substitution .
  • Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₈H₁₃BrO₃S) and isotopic patterns .
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .

Advanced: How can researchers investigate biological target interactions of this compound?

Answer:

  • In Vitro Assays : Screen against enzyme libraries (e.g., kinases, phosphatases) to identify binding partners. Use fluorescence polarization for affinity measurements .
  • Molecular Docking : Align the compound’s sulfone group with catalytic pockets (e.g., ATP-binding sites) using AutoDock Vina .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess pharmacokinetic properties .

Data Contradiction: How to resolve discrepancies in reported yields for bromination steps?

Answer:
Low yields (~29% in analogous syntheses) may arise from:

  • Side Reactions : Over-bromination or ring-opening due to excess Br₂. Monitor via TLC .
  • Temperature Gradients : Inconsistent heating in large-scale reactions. Use microwave-assisted synthesis for uniformity .
  • Impurity Interference : Residual solvents (e.g., DMF) can quench reactive intermediates. Optimize washing protocols .

Advanced: What role do solvent effects play in stereochemical outcomes?

Answer:

  • Polar Solvents (e.g., DMSO) : Stabilize transition states via dipole interactions, favoring axial bromine substitution .
  • Chiral Solvents : Induce enantioselectivity in sec-butoxy group formation. Compare outcomes using (R)- vs. (S)-limonene .

Basic: How does purification via HPLC impact compound stability?

Answer:

  • Column Choice : Reverse-phase C18 columns minimize degradation of sulfone groups .
  • Mobile Phase : Acetonitrile/water (pH 7) prevents acid-catalyzed hydrolysis of the tetrahydrothiophene ring .

Advanced: Can stereochemical inversion occur during sec-butoxy group installation?

Answer:
Yes, SN2 mechanisms may invert stereochemistry. Mitigation strategies:

  • Protecting Groups : Temporarily block reactive sites to prevent racemization .
  • Low-Temperature Conditions : Reduce kinetic energy to favor retention of configuration .

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